molecular formula C5H8O4 B032080 Ethyl hydrogen malonate CAS No. 1071-46-1

Ethyl hydrogen malonate

Cat. No. B032080
CAS RN: 1071-46-1
M. Wt: 132.11 g/mol
InChI Key: HGINADPHJQTSKN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of ethyl hydrogen malonate has been explored in various studies. For instance, KashimaChoji et al. (1973) described the synthesis of Ethyl 2-ethoxycarbonyl-3,5-dioxoiiexanoate, a derivative, through hydrogenolysis and hydrolysis processes (KashimaChoji, MukaiNobuhiro, & TsudaYoshihiko, 1973). Additionally, Shi (2003) demonstrated the synthesis of Alkyl methyl(ethyl) malonates using solid-liquid phase transfer catalysis, a novel method that significantly reduces reaction time under microwave irradiation (Z. Shi, 2003).

Molecular Structure Analysis

Chemical Reactions and Properties

In terms of chemical reactions, the acylation reaction of γ,β-unsaturated β-keto esters and ethyl hydrogen malonate was explored by Chantegrel et al. (1984), who synthesized various derivatives through this process (B. Chantegrel, A. Nadi, & S. Gelin, 1984).

Physical Properties Analysis

Analyzing the physical properties of ethyl hydrogen malonate derivatives, studies like that by Barnes and Weakley (2000) on Hydrogen bonding in ethylenediammonium bis(hydrogen malonate) monohydrate offer valuable insights. Their work highlights the significance of hydrogen bonding in determining the physical properties of these compounds (J. C. Barnes & T. Weakley, 2000).

Chemical Properties Analysis

The chemical properties of ethyl hydrogen malonate and its derivatives have been extensively studied. For instance, Ramachary et al. (2009) described multi-catalysis cascade reactions based on the methoxycarbonylketene platform, highlighting the diverse chemical properties and applications of malonates in synthesis processes (Dhevalapally B. Ramachary, Chintalapudi Venkaiah, Y. V. Reddy, & M. Kishor, 2009).

Scientific Research Applications

  • Ketovinylation of β-Dicarbonyl Compounds : Ethyl malonate is used in the ketovinylation of β-dicarbonyl compounds to produce -carbethoxy-β-keto-α,β-unsaturated acids. These acids are useful for synthesizing various aliphatic keto acids and dike (Kochetkov, Kudryashov, & Gottich, 1961).

  • Enhanced Stability of Hydrogen Peroxide : Ethyl hydrogen malonate, along with phytate and citrate, can stabilize hydrogen peroxide in subsurface solids during CHP reactions, which enhances hydrogen peroxide delivery and treatment in situ chemical oxidation processes (Watts, Finn, Cutler, Schmidt, & Teel, 2007).

  • Synthesis of Ethyl 2-Ethoxycarbonyl-3,5-Dioxoiiexanoate : Ethyl hydrogen malonate is a precursor in synthesizing ethyl 2-ethoxycarbonyl-3,5-dioxoiiexanoate, an intermediate compound in various chemical syntheses (KashimaChoji, MukaiNobuhiro, & TsudaYoshihiko, 1973).

  • Stereoselective Association in Chemical Reactions : Ethyl hydrogen malonate is involved in stereoselective associations in chemical reactions, acting as a general base catalyst and exchange-inert ion-pair in amine exchange (Nakazawa, Sakaguchi, & Yoneda, 1980).

  • Catalytic Cyclization of Diazoketones : It's used in the catalytic cyclization of diazoketones to yield 2,4(3H,5H) furandiones, with cyclic keto orthoesters acting as intermediates (Miller & Theis, 1987).

  • Hydrogen Bonding in Crystal Structures : In crystallography, ethyl hydrogen malonate contributes to hydrogen bonding and cation-anion interactions in various crystal structures (Barnes & Weakley, 2000); (Wu & Wu, 2010); (Ghosh, Powell, & Horn, 2004).

  • Living Cationic Polymerization : Ethyl hydrogen malonate derivatives are involved in the living cationic polymerization of a vinyl ether with a malonic ester function, producing polymers with narrow molecular weight distributions (Higashimura, Enoki, & Sawamoto, 1987).

  • Enantioselective Chemical Reactions : Ethyl hydrogen malonate plays a role in enantioselective chemical reactions, such as the Michael addition of malonates to nitroolefins in water-based conditions (Bae & Song, 2015).

Safety And Hazards

Ethyl hydrogen malonate may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

3-ethoxy-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4/c1-2-9-5(8)3-4(6)7/h2-3H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGINADPHJQTSKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10147915
Record name Ethyl hydrogen malonate
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Molecular Weight

132.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Monoethyl malonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000576
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Ethyl hydrogen malonate

CAS RN

1071-46-1
Record name Monoethyl malonate
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Record name Ethyl hydrogen malonate
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Record name Ethyl hydrogen malonate
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Record name Ethyl hydrogen malonate
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Record name Monoethyl malonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000576
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

47 - 50 °C
Record name Monoethyl malonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000576
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Ethyl potassium malonate (25.0 g, 0.15 mol) was suspended in water (15.6 ml) and cooled in an ice bath. Concentrated HCl (12.5 ml) was added dropwise over 30 min, then the mixture was stirred for a further 10 min. The precipitate was filtered, then washed twice with ether. The filtrate was separated and the aqueous phase was extracted with ether. The combined ethereal solutions were dried (MgSO4) and evaporated to afford, as an oil, monoethyl hydrogen malonate (19.2 g, 99%) which was dried under vacuum overnight (or 50°/1 mm for 1 h) prior to use.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
12.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
15.6 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl hydrogen malonate
Reactant of Route 2
Ethyl hydrogen malonate
Reactant of Route 3
Ethyl hydrogen malonate
Reactant of Route 4
Ethyl hydrogen malonate
Reactant of Route 5
Reactant of Route 5
Ethyl hydrogen malonate
Reactant of Route 6
Reactant of Route 6
Ethyl hydrogen malonate

Citations

For This Compound
398
Citations
B Chantegrel, AI Nadi, S Gelin - Journal of heterocyclic …, 1984 - Wiley Online Library
… The syntheses of 6-alkenyl-5-ethoxycarbonyl-2,3-dihydro-4ií-pyran-4-one derivatives by acylation of y,ßunsaturated /3-keto esters or by diacylation of ethyl hydrogen malonate with a,/3-…
Number of citations: 4 onlinelibrary.wiley.com
WT Hsu, JJ Jwo - International Journal of Chemical Kinetics, 2000 - Wiley Online Library
… 2 ion behaves differently from Ce(III) or Mn(II) ion in catalyzing the bromate-driven oscillating reaction with ethyl hydrogen malonate [CH2COOHCOOEt, ethyl hydrogen malonate (EHM)]…
Number of citations: 2 onlinelibrary.wiley.com
N Fujimoto, H Nishino, K Kurosawa - Bulletin of the Chemical Society of …, 1986 - journal.csj.jp
… When we repeated the reaction of la with ethyl hydrogen malonate-manganese(III) acetate, … largely on the molar ratio of olefin and ethyl hydrogen malonate as shown in Table 3. The …
Number of citations: 35 www.journal.csj.jp
EJ Corey, AW Gross - Tetrahedron letters, 1985 - Elsevier
… A parallel series of studies were carried out with ethyl hydrogen malonate, Mn (III) and … Ethyl hydrogen malonate is readily available from diethyl malonate by reaction with 1 equiv …
Number of citations: 83 www.sciencedirect.com
J Klein, ED Bergmann - Journal of the American Chemical Society, 1957 - ACS Publications
… Ethyl hydrogen malonate reacts with these acetals analogously in the absence of any catalyst, giving the corresponding ethyl hydrogen arylidene- and cinnamylidene-malonates. A …
Number of citations: 53 pubs.acs.org
J Klein, AY Meyer - The Journal of Organic Chemistry, 1964 - ACS Publications
… with malonic acid and ethyl hydrogen malonate in the … in benzene with ethyl hydrogen malonate in the presence or … acetal does not condense with ethyl hydrogen malonate. In the hope …
Number of citations: 9 pubs.acs.org
AJ Kirby, GJ Lloyd - Journal of the Chemical Society, Perkin …, 1976 - pubs.rsc.org
… We chose to study this reaction with ethyl hydrogen malonate, since this ester is stable … -methylmorpholine involves a reaction between ethyl hydrogen malonate and the conjugate base …
Number of citations: 10 pubs.rsc.org
PL Pollet - Journal of Chemical Education, 1983 - ACS Publications
… by esterification of ethyl hydrogen malonate with the appropriate … or 2-aryl ethyl hydrogen malonate magnesium chelate in … the same conditions with ethyl hydrogen malonate itself. It was …
Number of citations: 21 pubs.acs.org
S Dubey, D Singh, RA Misra - 1999 - nopr.niscpr.res.in
… Further, intermolecular carbolactonization of olefins has been achieved using more reactive carboxylic acid substrate ie ethyl hydrogen malonate at room temperature under the similar …
Number of citations: 2 nopr.niscpr.res.in
JB Robertson - Journal of the Chemical Society, Transactions, 1925 - pubs.rsc.org
… On discharge, this may react with the water, or with another similar anion, or the oxygen liberated from the water may oxidise ethyl hydrogen malonate. These possibilities are shown in …
Number of citations: 4 pubs.rsc.org

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